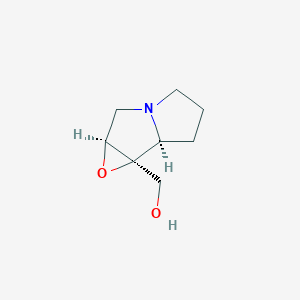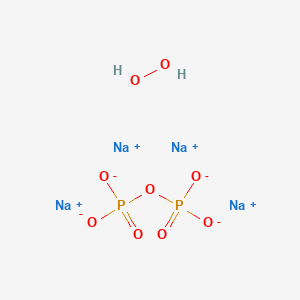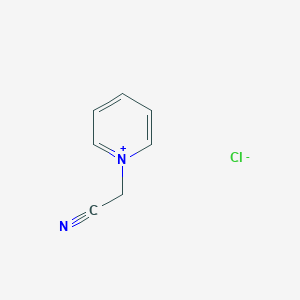
Subulacine
Overview
Description
Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by creating two fused, five-membered chelate rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically include an alkaline medium and elevated temperatures .
Industrial Production Methods
In industrial settings, iminodiacetic acid is often produced as an intermediate in the manufacture of the herbicide glyphosate. The process involves the oxidation of N-(phosphonomethyl)iminodiacetic acid .
Chemical Reactions Analysis
Types of Reactions
Iminodiacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylate groups.
Common Reagents and Conditions
Common reagents used in reactions with iminodiacetic acid include oxidizing agents, reducing agents, and various metal ions for complex formation. The conditions often involve specific pH levels and temperatures to facilitate the desired reactions .
Major Products
The major products formed from reactions involving iminodiacetic acid include metal chelates, which are used in various applications such as chromatography and medical imaging .
Scientific Research Applications
Iminodiacetic acid has a wide range of applications in scientific research:
Mechanism of Action
Iminodiacetic acid exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as electron-pair donors, allowing it to chelate metal ions. This chelation process is crucial in applications such as chromatography and medical imaging .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid: A tetradentate ligand that forms stronger complexes than iminodiacetic acid.
N-Methylimidodiacetic acid: A derivative with similar chelating properties.
N-(2-Carboxyethyl)iminodiacetic acid: Another related compound with comparable applications.
Uniqueness
Iminodiacetic acid is unique due to its tridentate chelating ability, forming two fused, five-membered chelate rings. This property makes it particularly effective in forming stable metal complexes, which is essential for its various applications in scientific research and industry .
Properties
IUPAC Name |
[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJEHRSJNAWEI-BIIVOSGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C(O3)CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-03-7 | |
| Record name | Subulacine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUBULACINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)









